![molecular formula C14H11N3O3S B2839191 N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-2-carboxamide CAS No. 1787915-39-2](/img/structure/B2839191.png)

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

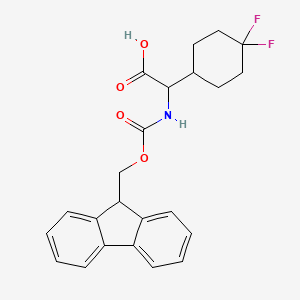

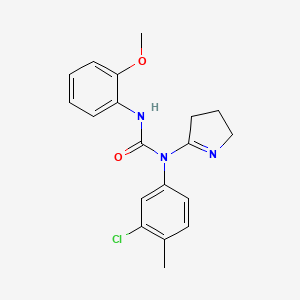

“N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)furan-2-carboxamide” is a complex organic compound that contains several functional groups and rings . The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This ring is attached to a thiophene ring and a furan ring, both of which are five-membered rings containing four carbon atoms and one heteroatom (sulfur in thiophene and oxygen in furan). The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2).

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of the 1,2,4-oxadiazole ring could potentially allow for hydrogen bonding, as nitrogen is a strong hydrogen bond acceptor .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the 1,2,4-oxadiazole ring could potentially undergo rearrangement reactions due to its low aromaticity and the presence of the weak O–N bond .

Aplicaciones Científicas De Investigación

Antibacterial Activities

Carboxamides and their metal complexes, including compounds structurally related to N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)furan-2-carboxamide, have been synthesized and evaluated for their antibacterial activities. For instance, the antibacterial screening against E. coli showed that these compounds exhibit good to moderate antibacterial effects compared with conventional antibiotics. Additionally, metal complexes of these carboxamides demonstrated a remarkable increase in activity, highlighting their potential as antibacterial agents (Aktan, Gündüzalp, & Özmen, 2017).

Antimicrobial Evaluation

Derivatives of 1,3,4-oxadiazoles, a structural motif present in the compound of interest, have shown valuable biological effects including antibacterial and antifungal activities. These compounds were synthesized and their structures confirmed via spectral analysis. Their antimicrobial activities were tested, demonstrating significant effects against Staphylococcus aureus and Escherichia coli, suggesting their potential for developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Antiprotozoal Activities

Another relevant study involved the preparation of new acyl derivatives of 3-aminofurazanes related to oxadiazole compounds, which showed activity against different strains of Plasmodium falciparum. The research indicated that the activity is strongly dependent on the nature of the acyl moiety, with benzamides showing promising activity. One derivative in particular demonstrated high antiplasmodial activity against both chloroquine-sensitive and multiresistant strains, suggesting its potential as an antimalarial agent (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Anticancer Evaluation

In the field of cancer research, substituted benzamides, incorporating oxadiazole and thiazole rings similar to the structural features of the compound , have been synthesized and evaluated for their anticancer activity. These compounds were tested against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Many of the synthesized compounds exhibited moderate to excellent anticancer activity, with some showing higher efficacy than the reference drug, highlighting their potential as novel anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Direcciones Futuras

Future research could potentially explore the biological activity of this compound, given the known activities of other compounds containing a 1,2,4-oxadiazole ring . Additionally, research could also explore the synthesis of this compound, potentially developing more efficient methods for its production .

Mecanismo De Acción

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets

Biochemical Pathways

Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Result of Action

Given the anti-infective activities associated with 1,2,4-oxadiazoles , it’s plausible that this compound may exert its effects by inhibiting the growth or activity of infectious agents.

Propiedades

IUPAC Name |

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c18-13(10-2-1-6-19-10)15-9-5-7-21-11(9)14-16-12(17-20-14)8-3-4-8/h1-2,5-8H,3-4H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKYSYHMQMUKRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2839108.png)

![N-[5-(1-Hydroxyethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2839119.png)

![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)

![3-chloro-2-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzenesulfonamide](/img/structure/B2839122.png)

![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)

![ethyl 2-[(2Z)-6-acetamido-2-[(2-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)